N-Desmethyl sorafenib

Beschreibung

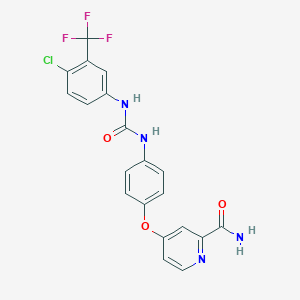

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWBZYTKIMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117356 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284461-74-1 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-439007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-439007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Biotransformation Pathways of N Desmethyl Sorafenib

Enzymatic Pathways in N-Demethylation of Sorafenib (B1663141)

The conversion of sorafenib to N-Desmethyl sorafenib is an enzymatic process involving N-demethylation, a common phase I metabolic reaction. This pathway is catalyzed by a specific superfamily of enzymes located primarily in the liver.

The biotransformation of sorafenib is principally mediated by the cytochrome P450 (CYP) system. plos.orgnih.gov Specifically, the formation of this compound through N-demethylation is an oxidative metabolic pathway attributed to the activity of the CYP3A4 enzyme. plos.orgnih.gov CYP3A4 is a major enzyme in drug metabolism and is responsible for the oxidation of sorafenib into several metabolites, including this compound. plos.orgclinpgx.org

While sorafenib is known to inhibit the activity of CYP2C8 in vitro, the primary enzyme responsible for its N-demethylation to form this compound is identified as CYP3A4. clinpgx.orgdovepress.com

In the metabolic profiling of sorafenib, several metabolites have been identified and designated with codes from M1 to M8. clinpgx.org this compound is specifically identified as the M4 metabolite. nih.govnih.gov It is considered a minor metabolite of sorafenib. nih.gov This distinction is based on its circulating concentration in plasma relative to the parent drug and other metabolites. The main circulating metabolite of sorafenib is sorafenib N-oxide (M2), which accounts for approximately 9–16% of the circulating analytes at a steady state. clinpgx.orgdrugbank.com

Metabolic Profile in Biological Systems

Following administration, sorafenib undergoes metabolism, leading to the formation of this compound, which can be detected in the circulatory system. Its levels can be influenced by the physiological state of the patient, particularly liver function.

This compound is formed in vivo and is one of five sorafenib metabolites that have been detected in plasma. drugbank.com As the M4 metabolite, its plasma concentrations are generally low compared to the parent compound, sorafenib, and the major metabolite, sorafenib N-oxide (M2). clinpgx.orgausl.re.it

Since sorafenib is metabolized primarily in the liver, the functional state of the liver can potentially influence its biotransformation. nih.govijcrioncology.com Studies have been conducted to assess the pharmacokinetics of sorafenib and its metabolites in patients with hepatic impairment, often classified using the Child-Pugh scoring system.

In a study involving cancer patients with hepatic impairment, the steady-state pharmacokinetic parameters of this compound (M4) were compared between patients with mild (Child-Pugh A) and moderate (Child-Pugh B) hepatic impairment. The results indicated that the peak plasma concentration (Cmax,ss) and the area under the plasma concentration-time curve (AUC(0-8,ss)) for this compound were similar between the two groups. ausl.re.it This suggests that mild to moderate hepatic impairment does not clinically significantly alter the exposure to the this compound metabolite. ausl.re.it

| Analyte | PK Parameter | Child-Pugh A (n=15) | Child-Pugh B (n=6) |

|---|---|---|---|

| This compound (M4) | Cmax,ss (mg/L) | 0.31 | 0.35 |

| AUC(0-8,ss) (mg*h/L) | 1.43 | 1.68 |

Table 1: Steady-state pharmacokinetic values of this compound (M4) in hepatically impaired cancer patients following twice-daily administration of 400 mg sorafenib. Data represents geometric mean values. ausl.re.it

Molecular and Cellular Mechanisms of Action of N Desmethyl Sorafenib

Kinase Inhibition Spectrum and Target Specificity

The anti-tumor activity of N-Desmethyl sorafenib (B1663141), much like its parent compound, is rooted in its ability to inhibit various protein kinases that are crucial for tumor cell proliferation and survival.

B-Raf Kinase Inhibition Properties

While direct enzymatic assays specifically detailing the B-Raf kinase inhibition properties of N-Desmethyl sorafenib are not extensively documented in publicly available literature, its structural similarity to sorafenib suggests a comparable mode of action. Sorafenib is known to inhibit the kinase activity of both wild-type and V600E mutant B-Raf. It is plausible that this compound also targets this key component of the MAPK/ERK signaling pathway.

Interactions with Other Oncogenic Signaling Pathways (e.g., MEK/ERK Pathway)

This compound has been shown to impair the MEK/ERK signaling pathway in human breast cancer cells nih.gov. This pathway is a critical downstream effector of B-Raf and is frequently dysregulated in cancer, promoting cell proliferation and survival. The inhibition of MEK/ERK signaling by this compound suggests that this metabolite actively contributes to the anti-cancer effects observed with sorafenib treatment by targeting this central oncogenic cascade nih.gov. The impairment of this pathway is a key mechanism through which both sorafenib and its metabolites exert their anti-proliferative effects.

Effects on Cell Growth and Viability

This compound exerts significant effects on fundamental cellular processes, leading to the inhibition of cancer cell growth and a reduction in cell viability.

Inhibition of Protein Synthesis and Cell Proliferation

Studies on derivatives of sorafenib, which share structural similarities with this compound, have demonstrated an inhibitory effect on protein synthesis. These compounds were found to inhibit the incorporation of leucine (B10760876) into newly synthesized proteins, indicating a disruption of the translational machinery nih.gov. While direct studies on this compound's effect on protein synthesis are limited, its impact on the MEK/ERK pathway, a known regulator of protein synthesis, suggests a similar inhibitory role. The anti-proliferative actions of this compound have been observed in human breast cancer cell lines, where it contributes to a decrease in cell viability nih.gov.

Impact on DNA Synthesis through Methionine Adenosyltransferase Inhibition

There is currently a lack of specific research data detailing the impact of this compound on DNA synthesis through the inhibition of methionine adenosyltransferase. However, related compounds have been shown to inhibit DNA synthesis, as measured by the incorporation of thymidine (B127349) nih.gov. Given the interconnectedness of cellular metabolic pathways, it is possible that this compound could indirectly affect DNA synthesis through its broader inhibitory effects on cellular signaling and metabolism.

Modulation of Cell Cycle Regulators (e.g., Cyclin D1, Myeloid Cell Leukemia Sequence-1)

This compound has been demonstrated to modulate the expression of key cell cycle and survival-regulating proteins. Specifically, it has been shown to affect the levels of Cyclin D1 and Myeloid Cell Leukemia Sequence-1 (Mcl-1) in human breast cancer cells nih.gov. Cyclin D1 is a crucial regulator of the G1-S phase transition in the cell cycle, and its downregulation can lead to cell cycle arrest. Mcl-1 is an anti-apoptotic protein, and its reduction can sensitize cancer cells to apoptosis. The modulation of these critical regulators by this compound underscores its role in controlling cell proliferation and survival nih.gov.

| Compound | Target/Process | Effect | Cell Line(s) |

| This compound | MEK/ERK Signaling | Impairment | MDA-MB-231 |

| This compound | Cell Viability (ATP formation) | Decrease | MDA-MB-231, MDA-MB-468, MCF-7, T-47D |

| This compound | Cyclin D1 Expression | Modulation | MDA-MB-231 |

| This compound | Myeloid Cell Leukemia Sequence-1 (Mcl-1) Expression | Modulation | MDA-MB-231 |

Table 1: Summary of Reported Molecular and Cellular Effects of this compound. This table summarizes the currently available data on the specific biological activities of this compound.

Based on the comprehensive analysis of the available research, it is not possible to provide a detailed article on the specific molecular and cellular mechanisms of this compound, particularly concerning its modulation of caspase activity, as requested.

The existing scientific literature focuses overwhelmingly on the parent compound, sorafenib. Extensive research details sorafenib's ability to induce programmed cell death (apoptosis) through the activation of pathways involving caspase-3. However, specific studies isolating and detailing the apoptotic and caspase-modulating activity of its metabolite, this compound, are not available in the provided search results.

Therefore, any attempt to construct the article based on the strict outline provided would involve misattributing the well-documented mechanisms of sorafenib to its N-desmethyl metabolite, which would be scientifically inaccurate. The core requirement to focus solely on this compound cannot be met with the currently available and specific research data.

Preclinical Pharmacological Characterization of N Desmethyl Sorafenib

In Vitro Pharmacological Studies

N-Desmethyl sorafenib (B1663141) has demonstrated anti-proliferative actions in human breast cancer cell lines. nih.gov Studies have evaluated its effects alongside sorafenib and its other major metabolites in various breast cancer cell lines, including MDA-MB-231, MDA-MB-468, MCF-7, and T-47D. nih.gov The research indicates that N-Desmethyl sorafenib, much like its parent compound, contributes to the anti-tumor activity observed. nih.gov

Prolonged exposure of MDA-MB-231 cells to this compound at a concentration of 10 μM for 72 hours resulted in a modest increase in caspase-3 activity, reaching up to 139% of the control. nih.gov This suggests an induction of apoptosis, a mechanism of programmed cell death, which is a desirable characteristic for an anti-cancer agent.

A key aspect of the anti-cancer activity of this compound is its ability to interfere with cellular energy metabolism. Research has shown that this compound decreases the formation of adenosine (B11128) triphosphate (ATP) in four different human breast cancer cell lines: MDA-MB-231, MDA-MB-468, MCF-7, and T-47D. nih.gov ATP is the primary energy currency of the cell, and its depletion can lead to cell dysfunction and death.

When co-administered with doxorubicin, a conventional chemotherapy agent, this compound exhibited a more pronounced effect on ATP production than either agent alone, suggesting a potential for synergistic or additive effects in combination therapies. nih.gov

| Cell Line | Effect of this compound on ATP Formation |

|---|---|

| MDA-MB-231 | Decreased |

| MDA-MB-468 | Decreased |

| MCF-7 | Decreased |

| T-47D | Decreased |

This compound has been shown to perturb critical signaling pathways involved in cancer cell proliferation and survival. nih.gov Specifically, it impairs the MEK/ERK signaling pathway in MDA-MB-231 human breast cancer cells. nih.gov The MEK/ERK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival, and its dysregulation is a common feature of many cancers.

Furthermore, this compound modulates the expression of key regulatory proteins such as cyclin D1 and myeloid cell leukemia sequence-1 (Mcl-1), which are involved in cell cycle progression and apoptosis, respectively. nih.gov By targeting these pathways, this compound can effectively inhibit the uncontrolled growth of cancer cells.

In Vivo Pharmacological Investigations

While direct, quantitative in vivo comparative studies are not extensively detailed in the provided search results, the in vitro data provides a basis for comparison. The activity of this compound in assays for ATP formation and signaling pathway inhibition is similar to that of sorafenib. nih.gov One notable difference lies in its metabolic profile; this compound is not extensively metabolized and does not significantly inhibit major hepatic cytochrome P450 enzymes. nih.gov This characteristic suggests that this compound may have a lower propensity for drug-drug interactions compared to its parent compound, sorafenib. nih.gov

| Compound | Effect on MEK/ERK Signaling | Effect on ATP Formation | Potential for CYP-mediated Drug Interactions |

|---|---|---|---|

| Sorafenib | Inhibits | Decreases | Higher |

| This compound | Inhibits | Decreases | Lower |

Analytical Methodologies for N Desmethyl Sorafenib Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatographic techniques form the cornerstone of N-Desmethyl sorafenib (B1663141) analysis, providing the necessary separation from its parent compound and other metabolites. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most prominently employed methods.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been a foundational technique for the quantification of sorafenib and its metabolites. While often used for the parent drug, these methods can be adapted to measure N-Desmethyl sorafenib. For instance, a validated reverse-phase HPLC method for sorafenib utilized a C18 column with a mobile phase of acetonitrile (B52724), phthalate (B1215562) buffer, and methanol, detecting the analyte at 255 nm. sphinxsai.com Such methods, while robust, may sometimes lack the sensitivity and specificity required for quantifying low-level metabolites in complex biological samples. This compound itself is utilized as an analytical standard for the HPLC assay of sorafenib. biosynth.com

A variety of HPLC methods have been developed for the broader analysis of sorafenib, which can be indicative of the approaches for its metabolites. These methods often employ C18 columns and mobile phases consisting of acetonitrile and buffer solutions like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffers, with UV detection typically in the range of 248-265 nm. researchgate.netrasayanjournal.co.in The successful separation of sorafenib from its degradation products suggests the potential for these methods to also resolve metabolites like this compound. sphinxsai.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Development and Validation

For enhanced sensitivity and specificity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for the quantification of this compound. nih.govfrontiersin.org These methods offer high throughput and require minimal sample volumes, making them ideal for clinical research and therapeutic drug monitoring. nih.govbohrium.com

Several validated UPLC-MS/MS methods have been reported for the simultaneous determination of sorafenib and its metabolites, including this compound, in human plasma. nih.govbohrium.combohrium.com These methods typically utilize a C18 analytical column and a gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a modifier such as formic acid or ammonium acetate. nih.govfrontiersin.orgnih.gov The detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which ensures high selectivity and accuracy. nih.govnih.gov

The following table provides a summary of key parameters from developed UPLC-MS/MS methods:

| Parameter | Method 1 nih.govbohrium.com | Method 2 nih.govfrontiersin.org | Method 3 nih.govbohrium.com |

| Column | Synergi Fusion RP (4 μm, 80 Å, 50 × 2.0 mm) | Waters-ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) | Agilent Eclipse XDB-C18 (50.0 × 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM ammonium acetate with 0.1% formic acid | 0.1% formic acid in water | Water containing 0.1% formic acid |

| Mobile Phase B | Methanol:isopropanol (90:10, v/v) with 0.1% formic acid | Acetonitrile | Acetonitrile |

| Flow Rate | Not Specified | 0.40 mL/min | Not Specified |

| Run Time | 7 min | 3 min | Not Specified |

| Ionization Mode | Electrospray Ionization (ESI) Negative | Electrospray Ionization (ESI) Positive | Not Specified |

| Detection | Triple quadrupole mass spectrometry (API 4000QT) | Triple quadrupole tandem mass spectrometer (Waters Xevo TQ-S) | Not Specified |

Sample Preparation and Matrix Effects in Biological Samples

The accurate measurement of this compound in biological fluids is critically dependent on the sample preparation method, which aims to extract the analyte from the complex matrix and minimize interferences.

Quantification in Plasma and Other Biological Fluids (e.g., Dried Blood Spots)

Plasma is the most common matrix for the quantification of this compound. bohrium.comnih.gov Protein precipitation is a widely used, simple, and rapid method for sample preparation. nih.govresearchgate.net This technique typically involves the addition of an organic solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for analysis. nih.govresearchgate.net

Dried blood spots (DBS) have emerged as a valuable alternative to plasma for therapeutic drug monitoring due to the ease of sample collection and storage. units.itnih.gov Methods have been developed and validated for the quantification of sorafenib and its metabolites from DBS, demonstrating a good correlation with plasma concentrations. units.itresearchgate.net The extraction from DBS typically involves the use of an organic solvent to elute the analytes from the filter paper. researchgate.net

Method Sensitivity, Specificity, and Reproducibility in Bioanalytical Assays

The validation of bioanalytical methods is crucial to ensure their reliability for clinical applications. This involves assessing several key parameters, including sensitivity, specificity, linearity, accuracy, precision, and recovery. nih.govbohrium.com

Sensitivity and Linearity: The lower limit of quantification (LLOQ) is a critical measure of sensitivity. For UPLC-MS/MS methods, the LLOQ for this compound and its related compounds is typically in the low ng/mL range. researchgate.net For instance, one method reported a linearity range of 30-4000 ng/mL for sorafenib metabolites. nih.govbohrium.com Another study established a linear range of 4–1,000 ng/mL for sorafenib and its metabolites. nih.gov

Specificity: The use of tandem mass spectrometry in MRM mode provides high specificity, ensuring that the detected signal corresponds only to the analyte of interest and is not affected by other compounds in the matrix. nih.gov

Accuracy and Precision: Accuracy is assessed by comparing the measured concentration to the nominal concentration, while precision measures the variability of repeated measurements. Validated methods demonstrate high accuracy (often within ±15% of the nominal value) and precision (with coefficients of variation typically below 15%). nih.govbohrium.comnih.gov

Recovery: Extraction recovery is determined to ensure that the sample preparation process efficiently extracts the analyte from the biological matrix. High and consistent recovery (often ≥85%) is desirable for a reliable assay. nih.govbohrium.com

The following table summarizes the performance characteristics of a validated UPLC-MS/MS assay for sorafenib and its metabolites:

| Performance Characteristic | Result bohrium.com | Result nih.gov | Result nih.gov |

| Linearity (R²) for Metabolites | ≥0.998 | >0.99 | >0.9977 |

| Concentration Range for Metabolites (ng/mL) | 30-4000 | 4-1000 | 2.5-2500 |

| Intra-day and Inter-day Precision (CV%) | ≤7.2% | Intra-day: 2.5-6.6%, Inter-day: 4.0-11.1% | <6.88% |

| Intra-day and Inter-day Accuracy | 89.4% to 108.8% | Within ±15% | <5.29% |

| Extraction Recovery | ≥85.5% | 75.6%–94.4% | 91.3-103% |

| Matrix Effect | Absent | 89.1%–114.2% | 93.8-102% |

Role as an Analytical Reference Standard

This compound serves as a crucial analytical reference standard for the accurate quantification of sorafenib and its metabolites in various assays. biosynth.comaquigenbio.com As a reference standard, it is a highly purified and well-characterized substance used to calibrate analytical instruments, validate analytical methods, and ensure the accuracy and comparability of results across different laboratories. biosynth.comaquigenbio.com The availability of certified reference standards for this compound and its N-oxide derivative is essential for quality control in both research and clinical settings. aquigenbio.compharmaffiliates.com

Application in Quality Control and Method Validation

The accurate quantification and characterization of this compound are critical for the quality control of sorafenib drug products. As a significant metabolite and potential impurity, its presence and concentration are closely monitored to ensure the safety and efficacy of the final pharmaceutical product. To this end, various sophisticated analytical methodologies have been developed and validated, primarily employing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.govnih.gov These methods are integral to quality control laboratories for the routine analysis of sorafenib and its related substances.

Method validation is performed in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). nih.goveuropa.euich.org The validation process ensures that the analytical method is suitable for its intended purpose, providing reliable and reproducible results. Key validation parameters for the quantification of this compound are detailed below.

A study outlining a validated LC-MS/MS method for the simultaneous quantification of sorafenib and its metabolites, including this compound, in human plasma demonstrated the robustness of the analytical procedure. nih.gov The method was fully validated according to FDA and EMA guidelines, showing excellent linearity over the concentration range of 30–4000 ng/mL for the metabolites. nih.govdaicelpharmastandards.com The precision and accuracy of the method were well within acceptable limits, with coefficients of variation (CV) for intra- and inter-day precision being ≤ 7.2% and accuracy ranging between 89.4% and 108.8%. nih.govdaicelpharmastandards.com

Similarly, a high-throughput UPLC-MS/MS method was developed for monitoring sorafenib and its metabolites in rat plasma. nih.gov This method also underwent rigorous validation, demonstrating satisfactory specificity, precision, and accuracy. The intra-day and inter-day coefficients of variation were reported to be between 2.5% and 6.6% and 4.0% and 11.1%, respectively, with accuracy within ±15% for both. nih.gov The extraction recovery for the analytes was found to be in the range of 75.6%–94.4%. nih.gov

The table below summarizes the key validation parameters from a representative LC-MS/MS method for this compound quantification.

| Validation Parameter | Result | Reference |

| Linearity Range | 30–4000 ng/mL | nih.gov |

| Correlation Coefficient (R²) | ≥0.998 | nih.gov |

| Intra-day Precision (CV) | ≤ 7.2% | nih.gov |

| Inter-day Precision (CV) | ≤ 7.2% | nih.gov |

| Accuracy | 89.4% - 108.8% | nih.gov |

| Recovery | ≥85.5% | nih.gov |

These validated analytical methods are crucial for ensuring that the levels of this compound in sorafenib drug substances and products are within the specified acceptance criteria, thus guaranteeing the quality and consistency of the medication.

Traceability against Pharmacopeial Standards (USP, EP)

The traceability of analytical measurements to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is a fundamental requirement in pharmaceutical quality control. It ensures the accuracy and comparability of analytical results across different laboratories and manufacturing sites. For this compound, this is achieved through the use of well-characterized reference standards.

Several specialized chemical suppliers offer this compound as a high-quality reference standard. daicelpharmastandards.comaquigenbio.comchemwhat.comsynzeal.com These standards are essential for a variety of applications, including analytical method development, method validation, and routine quality control testing. aquigenbio.comchemwhat.com The reference materials are typically supplied with a comprehensive Certificate of Analysis (CoA), which includes detailed characterization data from various analytical techniques such as ¹H NMR, ¹³C NMR, infrared spectroscopy (IR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment. daicelpharmastandards.com

Crucially, many suppliers state that their this compound reference standards can be provided with traceability to USP and/or EP standards. aquigenbio.comchemwhat.comsynzeal.com This traceability is established by demonstrating a direct link to the primary reference standards from these pharmacopeias. Pharmaceutical secondary standards, which are qualified as Certified Reference Materials (CRMs), often offer multi-traceability to USP, EP, and other primary standards where available. sigmaaldrich.com This ensures that the measurements made using these standards are consistent with the official pharmacopeial methods and specifications.

The availability of such traceable reference standards for this compound is vital for pharmaceutical manufacturers in their Abbreviated New Drug Applications (ANDA) and for maintaining the quality of their commercial products. aquigenbio.comchemwhat.com It allows for the accurate identification and quantification of this impurity, ensuring that it does not exceed the limits set by regulatory authorities.

The table below provides an overview of the availability and characteristics of this compound reference standards.

| Product | Application | Traceability | Supplied Documentation |

| This compound Reference Standard | Analytical Method Development, Method Validation (AMV), Quality Control (QC) | Possible traceability to USP or EP standards based on feasibility | Comprehensive characterization data |

| This compound | Pharmaceutical Research, Product Development, ANDA/DMF Filing, QC, Method Validation, Stability Studies | Can be provided with EP/USP traceability | Detailed CoA & analytical data meeting regulatory compliance |

| This compound Impurity Standard | Analysis of quality, stability, and biological safety of Sorafenib API | - | Certificate of Analysis (CoA) with ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity |

Structure Activity Relationship Sar Studies and Analog Development Involving N Desmethyl Sorafenib

Conformational Analysis and Molecular Interactions

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with its biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups that is most favorable for binding. libretexts.org In the context of N-Desmethyl sorafenib (B1663141), its interaction with target kinases like B-Raf and VEGFR-2 is of primary interest. wu.ac.thnih.gov

Computational modeling studies have been employed to investigate the binding of sorafenib and its metabolites to the active site of enzymes like CYP3A4. nih.gov These studies have identified key hydrogen bonding interactions between sorafenib and amino acid residues such as Ser-119 and Glu-374 within the enzyme's active center. nih.gov The atoms in the sorafenib structure that undergo biotransformation to form metabolites like N-Desmethyl sorafenib were found to be within approximately 5.4 Å of the CYP3A4 heme. nih.gov Such detailed molecular interaction data is invaluable for understanding the metabolism of sorafenib and for designing analogs with potentially altered metabolic profiles.

The binding orientation of sorafenib within the VEGFR-2 binding site has also been studied through molecular docking. nih.govresearchgate.net These analyses reveal common binding positions and interactions for sorafenib and its derivatives, providing a basis for the rational design of new inhibitors. researchgate.net

Rational Design of Sorafenib-like Compounds

The insights gained from SAR and conformational analysis fuel the rational design of novel sorafenib-like compounds. The goal is often to enhance potency, improve selectivity for specific kinase targets, or alter pharmacokinetic properties. This compound, as a known active metabolite, can serve as a reference or a starting point for such design efforts. researchgate.net

One approach involves creating conformationally-restricted analogs of sorafenib to enhance kinase selectivity. nih.gov For example, novel indole-based rigid analogs have been synthesized to minimize the side effects associated with the multi-kinase activity of sorafenib. nih.gov Another strategy involves the use of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.net By systematically replacing different parts of the sorafenib scaffold, researchers can develop new series of compounds with potentially improved antitumor activities. researchgate.net

The development of sorafenib derivatives bearing a chalcone (B49325) unit is another example of rational design. nih.gov Structure-activity relationships and docking studies of these compounds have indicated that substituting the urea (B33335) group with chalcone ketones can lead to enhanced cytotoxic activity. nih.gov

Pharmacophore Modeling and Computational Approaches

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. researchgate.net A pharmacophore model can be generated based on a set of known active molecules, such as potent B-Raf kinase inhibitors including sorafenib, regorafenib, this compound, and donafenib. wu.ac.thresearchgate.net

One study utilized these four inhibitors to construct a five-point pharmacophore model. wu.ac.th This model, which represents the key chemical features necessary for B-Raf inhibition, was then used to screen large chemical databases to identify new potential inhibitors. wu.ac.th The identified "hits" were further evaluated using molecular docking simulations to predict their binding affinity to both wild-type and mutated B-Raf kinase. wu.ac.th

Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore models have been developed to guide the discovery of novel VEGFR-2 inhibitors. nih.gov These models, often initiated by docking a known inhibitor like sorafenib into the target's binding site, provide a quantitative correlation between the 3D properties of molecules and their biological activity. nih.gov Such computational approaches are instrumental in prioritizing lead molecules for synthesis and biological testing, thereby accelerating the drug discovery process. wu.ac.th

Toxicological Considerations and Drug Interaction Potential of N Desmethyl Sorafenib

Metabolite-Mediated Drug-Drug Interactions

The accumulation of sorafenib (B1663141) and its metabolites in a patient's blood during therapy can increase the toxicity of co-administered drugs through drug-drug interactions (DDIs). nih.gov

The potential for N-desmethyl sorafenib to cause clinically significant DDIs is linked to its effect on CYP enzymes. Research indicates that this compound, along with other metabolites like sorafenib N-oxide and N-hydroxymethyl sorafenib, can inhibit CYP2C8. nih.govpreprints.org Specifically, these metabolites have been shown to inhibit the 6α-hydroxylation of paclitaxel (B517696), a process mediated by CYP2C8. nih.govpreprints.orgresearchgate.net The anticancer drug sorafenib is metabolized by CYP3A4 and CYP2C8 to form N-hydroxymethyl and N-desmethyl metabolites, as well as sorafenib N-oxide. nih.gov

However, one study has suggested that N-desmethylsorafenib does not inhibit major hepatic CYPs and, therefore, may have a lower tendency to cause pharmacokinetic drug interactions compared to sorafenib itself. This presents a nuanced view of its interaction potential, which may differ depending on the specific CYP isozyme and substrate .

CYP Inhibition Profile of Sorafenib Metabolites

| Metabolite | Target CYP Enzyme | Observed Effect | Source |

|---|---|---|---|

| This compound | CYP2C8 | Inhibition of paclitaxel 6α-hydroxylation | nih.govpreprints.org |

| Sorafenib N-oxide | CYP2C8 | Inhibition of paclitaxel 6α-hydroxylation | nih.govpreprints.orgnih.gov |

| Sorafenib N-oxide | CYP3A4 | Linear-mixed inhibitor | nih.gov |

| N-Hydroxymethyl sorafenib | CYP2C8 | Inhibition of paclitaxel 6α-hydroxylation | nih.govpreprints.org |

The inhibitory effect of this compound on CYP2C8 has direct implications for patients receiving sorafenib in combination with other drugs. nih.gov Since CYP2C8 is a key enzyme in the metabolism of several anticancer drugs, including paclitaxel and imatinib, its inhibition can impair their elimination. nih.gov This can lead to an accumulation of the co-administered drug, potentially increasing its toxicity. nih.govnih.gov

Therefore, when sorafenib is used in combination therapies, the metabolic profile, including the formation of this compound, must be considered. The potential for DDIs mediated by this metabolite highlights the need for careful monitoring of patients, particularly for those receiving drugs that are known substrates of CYP2C8.

Comparative Toxicological Profile with Parent Compound

A toxicology study on the M-2 metabolite (sorafenib N-oxide) indicated a pattern of toxicity similar to that of sorafenib, affecting platelet counts, dentin, liver enzymes, and bone marrow. fda.gov Although this study focused on the N-oxide metabolite, the finding that metabolites can exhibit similar toxicities to the parent drug is a crucial consideration. Sorafenib is known to have the potential for cardiac toxicity, sensory neuropathy, and can cause changes in the skin, gastrointestinal tract, and liver. fda.gov

Comparative Toxicological Effects: Sorafenib vs. Metabolites

| Compound | Toxicological Finding / Activity | Source |

|---|---|---|

| Sorafenib | Potential for cardiac toxicity, sensory neuropathy, GI and liver toxicity. | fda.gov |

| Sorafenib | Associated with hypertension, hand-foot skin reaction, diarrhea, fatigue. | nih.govnih.gov |

| This compound (M4) | Inhibits VEGFR and PDGFR signaling pathways. | pharmgkb.org |

| Sorafenib N-oxide (M2) | Exhibits potency similar to sorafenib. | plos.orgpharmgkb.orgdovepress.com |

| Sorafenib N-oxide (M2) | Toxicity pattern similar to parent compound (e.g., affects platelets, dentin, liver enzymes). | fda.gov |

Future Research Directions and Therapeutic Implications of N Desmethyl Sorafenib

Elucidating Independent Therapeutic Potential

A study on human breast cancer cell lines revealed that N-Desmethyl sorafenib (B1663141), along with other metabolites, could decrease ATP formation, a key indicator of cell viability. nih.gov Furthermore, it was shown to modulate the expression of proteins that regulate cell viability, such as cyclin D1 and myeloid cell leukemia sequence-1. nih.gov These findings underscore the importance of further investigating the independent anti-proliferative actions of N-Desmethyl sorafenib across various cancer types.

One significant advantage of this compound is its metabolic profile. It is not extensively metabolized and does not significantly inhibit major hepatic cytochrome P450 (CYP) enzymes, such as CYP3A4. nih.govnih.gov This characteristic suggests a lower likelihood of drug-drug interactions compared to its parent compound, sorafenib, which is primarily metabolized by CYP3A4. nih.govpharmgkb.org This could make this compound a safer option in combination therapies. nih.gov

Table 1: Investigated Actions of this compound

| Action | Cell Lines Studied | Pathway/Target | Finding |

|---|---|---|---|

| Decreased ATP Formation | MDA-MB-231, MDA-MB-468, MCF-7, T-47D | Cellular Metabolism | Contributes to reduced cell viability. nih.gov |

| Increased Caspase-3 Activity | MDA-MB-231 | Apoptosis | Small increases observed after prolonged treatment. nih.gov |

| Impaired MEK/ERK Signaling | MDA-MB-231 | Cell Proliferation | Modulated expression of cyclin D1 and Mcl-1. nih.gov |

| Co-administration with Doxorubicin | MDA-MB-231 | Combination Therapy | Greater effect on ATP production than either agent alone. nih.gov |

Optimizing Therapeutic Drug Monitoring Strategies

Therapeutic Drug Monitoring (TDM) is a clinical practice that involves measuring drug concentrations in a patient's blood to adjust dosages for optimal efficacy and minimal toxicity. f1000research.com Given the high inter-patient variability in the pharmacokinetics of sorafenib, TDM is crucial for personalizing treatment. pharmgkb.org The inclusion of this compound in TDM protocols is an important area for future research.

The main circulating metabolite of sorafenib is sorafenib N-oxide, which has a potency similar to the parent drug. pharmgkb.org However, this compound is also consistently detected in the plasma of patients treated with sorafenib. nih.govascopubs.org The development of sensitive and efficient analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the simultaneous quantification of sorafenib and its key metabolites, including this compound. nih.govnih.gov

By monitoring the levels of both the parent drug and its active metabolites, clinicians can gain a more comprehensive understanding of a patient's drug exposure and metabolic activity. researchgate.net This information can help in making more informed decisions about dose adjustments to improve treatment outcomes. f1000research.com Future research should focus on establishing the therapeutic windows for this compound and understanding how its concentration correlates with both efficacy and adverse events.

Table 2: Pharmacokinetic Parameters of Sorafenib and its Metabolites

| Compound | Tmax (h) | Key Enzyme | Note |

|---|---|---|---|

| Sorafenib | 2-12 | CYP3A4, UGT1A9 | High inter-patient variability in exposure. pharmgkb.org |

| Sorafenib N-oxide | ~24 | CYP3A4 | Main circulating metabolite with similar potency to sorafenib. pharmgkb.orgnih.gov |

| This compound | - | CYP3A4 | Minor metabolite with potential independent activity. nih.govnih.gov |

Integration into Precision Oncology Frameworks

Precision oncology aims to tailor cancer treatment to the individual characteristics of each patient's tumor. amegroups.org This approach relies on molecular profiling to identify specific genomic alterations that can be targeted with specific drugs. amegroups.org The study of this compound can contribute to this personalized approach in several ways.

Understanding the complete metabolic profile of a patient, including the conversion of sorafenib to this compound, can provide insights into individual differences in drug metabolism. nih.gov This is particularly relevant as the enzyme responsible for this conversion, CYP3A4, exhibits genetic polymorphisms that can lead to wide variations in metabolic activity. nih.gov

Q & A

Basic Research Questions

Q. How can researchers identify and quantify N-Desmethyl sorafenib in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate the method according to ICH guidelines by assessing parameters like linearity (1–100 ng/mL), intra-day precision (<15% RSD), and recovery rates (≥85%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

- Key Considerations : Ensure compliance with regulatory standards (e.g., USP/EP) for impurity quantification in drug development workflows .

Q. What metabolic pathways and enzymes are responsible for the formation of this compound?

- Methodological Answer : Investigate cytochrome P450 (CYP) isoforms using in vitro hepatic microsomal assays. Prioritize CYP3A4, as demethylation reactions (e.g., N-desmethylation) are typically mediated by this enzyme. Validate findings with chemical inhibition studies (e.g., ketoconazole for CYP3A4) and recombinant enzyme systems. Cross-reference metabolite profiles with clinical plasma samples to confirm relevance .

Q. What are the recommended analytical controls for ensuring the stability of this compound in long-term storage?

- Methodological Answer : Store reference standards at -20°C in amber vials under inert gas (e.g., nitrogen). Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via periodic HPLC-UV analysis. Include purity thresholds (e.g., ≥95%) in stability protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo activity data for this compound?

- Methodological Answer : Perform interspecies scaling to account for metabolic differences (e.g., human vs. rodent CYP3A4 expression). Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo efficacy. Validate models with clinical trial data measuring parent drug and metabolite concentrations in plasma .

- Data Contradiction Analysis : If in vitro activity is low but in vivo efficacy is observed, investigate synergistic effects with parent compounds or secondary metabolites .

Q. What experimental designs are optimal for assessing the role of this compound in drug resistance mechanisms?

- Methodological Answer : Employ longitudinal studies with repeated tumor biopsies in xenograft models. Use LC-MS/MS to correlate intratumoral metabolite levels with resistance markers (e.g., upregulated efflux transporters). Pair this with RNA sequencing to identify resistance-associated pathways .

- Advanced Consideration : Incorporate patient-derived organoids to model resistance in a clinically relevant system .

Q. How can researchers address contradictory findings about this compound’s contribution to therapeutic efficacy?

- Methodological Answer : Conduct meta-analyses of clinical trials stratifying patients by CYP3A4 genotype or concomitant CYP3A4 inhibitor use. Use multivariate regression to isolate the metabolite’s effect from confounding variables (e.g., liver function, drug-drug interactions) .

- Data Synthesis Tip : Apply RECIST criteria (v1.1) to standardize efficacy endpoints across studies, ensuring comparability of tumor response data .

Q. What strategies improve the synthetic yield of this compound for preclinical studies?

- Methodological Answer : Optimize demethylation reactions using catalytic hydrogenation with palladium-on-carbon or enzymatic methods (e.g., CYP3A4 mimics). Characterize products via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Report yields, purity, and spectral data in supplemental materials for reproducibility .

Methodological Resources

- For Analytical Validation : Follow USP General Chapters <1225> and ICH Q2(R1) guidelines for method validation .

- For Clinical Correlation : Use the SPIRIT checklist for trial protocols involving metabolite monitoring .

- For Data Reporting : Adhere to Standards for Reporting Qualitative Research (SRQR) when documenting metabolic pathways or resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.